molecular formula C14H14BrN3O2 B2614027 N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034249-55-1

N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2614027
CAS No.: 2034249-55-1
M. Wt: 336.189
InChI Key: LVWWXSXKYYLZLZ-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with an ethoxy group at position 6 and a carboxamide-linked 4-bromo-2-methylphenyl moiety. The pyrimidine ring serves as a central scaffold, while the ethoxy group and brominated aromatic substituent modulate electronic and steric properties, influencing binding interactions and solubility. This compound is structurally analogous to kinase inhibitors or enzyme modulators, where pyrimidine derivatives are common pharmacophores due to their ability to mimic nucleotide bases or engage in hydrogen bonding .

The ethoxy substituent likely improves metabolic stability compared to smaller alkoxy groups (e.g., methoxy) by reducing oxidative degradation.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-3-20-13-7-12(16-8-17-13)14(19)18-11-5-4-10(15)6-9(11)2/h4-8H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWWXSXKYYLZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves a multi-step process. One common method starts with the bromination of 2-methylphenylamine to obtain 4-bromo-2-methylphenylamine. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to form the corresponding ethoxypyrimidine derivative. The final step involves the amidation of the ethoxypyrimidine with 4-carboxamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: The carboxamide group can participate in condensation reactions to form imides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Corresponding oxides or quinones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide has been explored for its potential therapeutic properties:

  • Anticancer Activity: Studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis in tumor cells while sparing normal cells .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    A549 (Lung)20Inhibition of cell proliferation
    HeLa (Cervical)10Modulation of signaling pathways

Biochemical Probes

The compound has been investigated as a biochemical probe to study enzyme interactions. It may bind to specific enzymes or receptors, modulating their activity and providing insights into cellular processes.

Organic Synthesis

Due to its unique structure, this compound serves as a valuable building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form derivatives with different functional groups.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antitumor Activity:
    • Conducted on various cancer cell lines.
    • Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting potential for further development as an anticancer agent.
  • Enzyme Interaction Study:
    • Investigated the binding affinity of the compound with specific kinases involved in cancer progression.
    • Findings revealed that the compound effectively inhibited kinase activity, supporting its role as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide and related pyrimidine derivatives:

Compound Name Pyrimidine Substituents Aromatic/Functional Groups Key Properties/Applications References
This compound 6-ethoxy, 4-carboxamide 4-bromo-2-methylphenyl Hypothesized kinase inhibition, enhanced metabolic stability
6-(4-Bromo-2-methylphenyl)-N,N-dimethylpyrimidine-4-amine (Compound 25b) 4-dimethylamine 4-bromo-2-methylphenyl Higher polarity due to dimethylamine; LC/MS m/z 292 ([M+H]+)
N-(4-Methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide 2-oxo, 4-methyl, 5-carboxamide 4-methylphenyl, 4-methoxyphenyl Reduced halogen bonding; potential for conformational flexibility
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 4-sulfanyl, 5-bromo, 2-morpholinyl Trimethylbenzenesulfonamide, methoxyphenyl Enhanced solubility via sulfonamide; morpholinyl improves pharmacokinetics

Structural and Functional Insights:

Bromine’s polarizability enhances interactions with hydrophobic enzyme pockets. Ethoxy vs. However, dimethylamine may improve aqueous solubility .

Pharmacokinetic Modifications :

  • The morpholinyl group in the sulfonamide derivative enhances metabolic stability and solubility, a feature absent in the target compound.
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing analogs exhibit stronger hydrogen-bonding capacity and acidity, which may improve target engagement but reduce oral bioavailability compared to carboxamides.

Synthetic Accessibility :

  • Compound 25b is synthesized via nucleophilic substitution (dimethylamine replacing chloride), a simpler route than the multi-step synthesis required for morpholinyl or sulfonamide derivatives .

Research Findings and Hypotheses

While direct biological data for this compound are unavailable, inferences can be drawn from structural analogs:

  • Kinase Inhibition: Pyrimidine carboxamides are known ATP-competitive kinase inhibitors. The bromophenyl group may target hydrophobic regions in kinases like BRAF or EGFR .
  • Metabolic Stability : Ethoxy groups resist CYP450-mediated oxidation better than methoxy groups, suggesting prolonged half-life compared to the methoxyphenyl analog .

Biological Activity

N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by its pyrimidine core, which is known for various biological activities. The synthesis typically involves reactions that introduce the bromo and ethoxy groups at specific positions on the pyrimidine ring, which can significantly affect the compound's biological properties.

Biological Activity Overview

The biological activities of pyrimidine derivatives are well-documented, with many compounds exhibiting significant antimicrobial, antiviral, and anticancer properties. The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Tested Against Results Reference
AntiviralHepatitis E Virus (HEV)Inhibition observed; mechanism involves targeting nucleotide biosynthesis pathways.
AntimicrobialE. coli, S. aureusSignificant activity against Gram-positive and moderate against Gram-negative bacteria.
AnticancerVarious cancer cell linesInduced apoptosis in HepG2 cells; potential CDK2 inhibition noted.
CytotoxicityA431 vulvar epidermal carcinomaInhibited cell proliferation and migration significantly.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Nucleotide Biosynthesis : Similar to other pyrimidine derivatives, this compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting viral replication and cellular proliferation.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle control and apoptosis pathways, such as CDK2.
  • Antimicrobial Activity : The presence of the bromo and ethoxy substituents enhances the interaction with bacterial cell membranes or key metabolic pathways in bacteria.

1. Antiviral Activity Against HEV

A study investigated various inhibitors targeting nucleotide biosynthesis pathways, revealing that compounds similar to this compound exhibited potent antiviral activity against HEV by inhibiting purine biosynthesis, leading to reduced viral replication rates .

2. Anticancer Properties

In a series of experiments on HepG2 liver cancer cells, the compound demonstrated significant cytotoxicity by inducing apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins . Molecular modeling studies supported these findings by showing favorable binding interactions with CDK2.

3. Antimicrobial Efficacy

Research indicated that derivatives with similar structures showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .

Q & A

Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)-6-ethoxypyrimidine-4-carboxamide?

The synthesis typically involves sequential functionalization of the pyrimidine core. A general approach includes:

  • Step 1 : Formation of the pyrimidine ring via cyclization reactions using reagents like urea or thiourea derivatives under acidic conditions.
  • Step 2 : Introduction of the ethoxy group at position 6 through nucleophilic substitution with ethyl bromide or iodide, requiring catalysts like K2_2CO3_3 in DMF at 80–100°C.
  • Step 3 : Coupling the 4-carboxamide group with 4-bromo-2-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
    Key optimization parameters : Reaction time (12–24 hrs), solvent polarity, and temperature control to minimize side reactions.

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Utilizes programs like SHELXL for refinement to determine bond lengths, angles, and torsional conformations .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxy CH2_2 at δ ~1.3 ppm, aromatic protons at δ ~7.2–8.1 ppm).
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ expected at m/z ~375.03 for C14_{14}H14_{14}BrN3_3O2_2) .

Q. What preliminary biological assays are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., Abl/Src) using fluorescence-based ADP-Glo™ kits. IC50_{50} values <1 µM suggest therapeutic potential .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., K562 leukemia cells) to assess antiproliferative activity .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

Contradictions (e.g., unexpected NMR splitting vs. SC-XRD symmetry) require:

  • Multi-technique validation : Cross-check with 2D NMR (COSY, NOESY) to detect conformational flexibility.
  • DFT calculations : Compare experimental SC-XRD data with optimized geometries using Gaussian09 to identify dynamic effects .
  • Variable-temperature NMR : Probe temperature-dependent conformational changes in solution .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of the ethoxy group) and improve reproducibility .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) enhance efficiency.
  • In-line purification : Use HPLC-MS for real-time monitoring to isolate intermediates .

Q. How can in silico methods predict the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains). Validate with experimental IC50_{50} values .
  • MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns trajectories to identify key interactions (e.g., H-bonds with Asp381 in Abl1) .

Q. What analytical methods resolve degradation products under physiological conditions?

  • LC-MS/MS with HILIC columns : Separates polar degradation products (e.g., hydrolyzed ethoxy groups).
  • Forced degradation studies : Expose the compound to pH 1–13 buffers and analyze via QTOF-MS to identify labile sites (e.g., amide bond cleavage at 40°C) .

Q. How does substituent variation impact bioactivity? A structure-activity relationship (SAR) approach.

  • Systematic substitution : Replace the 4-bromo-2-methylphenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups.
  • Activity trends : Fluorine substitution (e.g., 4-fluoro analog) often enhances metabolic stability and binding affinity to hydrophobic pockets .
  • Data correlation : Plot logP vs. IC50_{50} to identify optimal lipophilicity (clogP ~2.5–3.5) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethodReference
Molecular Weight375.03 g/molHRMS
logP (Calculated)3.2ChemAxon
Solubility (PBS, pH 7.4)12 µMNephelometry

Q. Table 2. Comparative Bioactivity of Analogues

Compound ModificationIC50_{50} (Abl1 kinase)Cytotoxicity (K562 cells)
4-Bromo-2-methylphenyl (parent)0.45 µM1.2 µM
4-Fluorophenyl0.28 µM0.9 µM
4-Nitrophenyl>10 µM>50 µM

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